molecular formula C11H17N3O2 B2639244 Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate CAS No. 2247207-59-4

Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate

Katalognummer B2639244
CAS-Nummer: 2247207-59-4
Molekulargewicht: 223.276
InChI-Schlüssel: HNDZDGJWWRLTTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in the regulation of blood glucose levels. In

Wirkmechanismus

Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate inhibits Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate by binding to the active site of the enzyme. This prevents the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon secretion. The mechanism of action of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate is similar to other Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate inhibitors such as sitagliptin and saxagliptin.
Biochemical and Physiological Effects:
Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate has been shown to improve glycemic control in patients with type 2 diabetes mellitus. It increases insulin secretion and decreases glucagon secretion, leading to improved glucose uptake by peripheral tissues. The compound has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate is a potent inhibitor of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate and has been extensively studied for its potential therapeutic applications. It has a favorable safety profile and has been shown to improve glycemic control in patients with type 2 diabetes mellitus. However, the compound may have limitations in terms of its selectivity for Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate and its potential off-target effects. Further studies are needed to fully understand the advantages and limitations of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate for lab experiments.

Zukünftige Richtungen

There are several future directions for the study of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate. One direction is the development of more selective and potent Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate inhibitors. Another direction is the investigation of the potential therapeutic applications of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate in other diseases such as obesity and cardiovascular disease. Additionally, the compound may have applications in the field of cancer research, as Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate has been implicated in tumor growth and metastasis. Further studies are needed to fully explore the potential of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate in these areas.
Conclusion:
In conclusion, Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate is a potent inhibitor of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate that has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. The compound has a favorable safety profile and has been shown to improve glycemic control in clinical trials. Further studies are needed to fully understand the advantages and limitations of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate for lab experiments and to explore its potential in other diseases such as obesity, cardiovascular disease, and cancer.

Synthesemethoden

The synthesis method of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate involves the reaction of 1-cyclopentyl-3-(4-morpholinyl)-1-propanone with hydrazine hydrate to form 1-cyclopentyl-3-(4-morpholinyl)-1-propylhydrazine. The resulting compound is then reacted with methyl 2-bromoacetate to form Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate. The synthesis method has been optimized to produce high yields of the compound.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. It is a potent inhibitor of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate, which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in the regulation of blood glucose levels by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate, Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate increases the levels of incretin hormones, leading to improved glucose control.

Eigenschaften

IUPAC Name

methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-16-11(15)8-12-10-6-7-14(13-10)9-4-2-3-5-9/h6-7,9H,2-5,8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDZDGJWWRLTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=NN(C=C1)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.